Fmoc-L-aspartic acid alpha-4-nitroanilide

Beschreibung

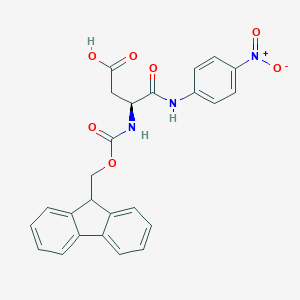

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGASSLCYMGNEA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373215 | |

| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185547-52-8 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185547-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-L-aspartic acid alpha-4-nitroanilide for peptide synthesis

An In-Depth Technical Guide to Fmoc-L-Aspartic Acid α-4-Nitroanilide for Peptide Synthesis and Enzyme Analysis

Abstract

Fmoc-L-aspartic acid α-4-nitroanilide and related peptide-p-nitroanilides represent a critical class of chemical tools for researchers in biochemistry, drug discovery, and diagnostics. These molecules ingeniously merge the principles of solid-phase peptide synthesis (SPPS) with classical enzyme kinetics. The core innovation lies in the covalent linkage of a peptide sequence to a chromogenic reporter, p-nitroaniline (pNA). When a target protease cleaves the amide bond C-terminal to the aspartic acid residue (or the final amino acid in the peptide sequence), the yellow p-nitroaniline is released, providing a real-time, quantitative measure of enzymatic activity. This guide provides an in-depth exploration of the synthesis, application, and underlying principles of these powerful substrates, offering field-proven protocols and expert insights for their successful implementation in the laboratory.

The Foundational Principle: Chromogenic p-Nitroanilide Release Assays

The utility of peptide-4-nitroanilides is rooted in a simple yet elegant spectrophotometric principle.[1] The core concept involves a synthetic peptide substrate that is recognized by a specific protease. This peptide is covalently linked via an amide bond to a p-nitroaniline (pNA) molecule.[1]

-

Initial State (Substrate): In its conjugated, peptide-bound form, the p-nitroanilide group is colorless and does not absorb light significantly in the visible range.

-

Enzymatic Action: A protease that recognizes the peptide sequence binds to the substrate and catalytically hydrolyzes the scissile amide bond.[1]

-

Final State (Product): This cleavage event liberates free p-nitroaniline. In aqueous solution, pNA exhibits a distinct yellow color with a strong absorbance maximum around 405 nm.[2]

The rate of the absorbance increase at 405 nm is directly proportional to the rate of pNA formation, which in turn is a direct measure of the enzyme's catalytic activity.[1] This method's simplicity, cost-effectiveness, and amenability to high-throughput screening have made it a cornerstone for studying various protease families, including caspases, trypsin, and elastase.[1][3][4] Aspartic acid-containing sequences are particularly vital for creating substrates for caspases, a family of cysteine proteases central to the process of apoptosis, which specifically recognize sequences containing aspartic acid residues (e.g., DEVD for Caspase-3).[2]

Physicochemical and Handling Data

Proper handling and storage are paramount for maintaining the integrity of Fmoc-amino acid derivatives and the resulting peptide substrates. Below is a summary of key properties for the parent building block, Fmoc-L-aspartic acid, and considerations for its p-nitroanilide derivatives.

| Property | Value / Guideline | Source |

| Fmoc-L-aspartic acid | ||

| Molecular Formula | C₁₉H₁₇NO₆ | [5] |

| Molecular Weight | 355.3 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | ~190 °C | [6] |

| Storage Conditions | 2-8°C, desiccated | |

| p-Nitroaniline (Released Chromophore) | ||

| Absorbance Maximum (λmax) | 405-410 nm | [1] |

| Molar Extinction Coefficient (ε) | ~10,500 M⁻¹cm⁻¹ (pH dependent) | [2] (Implied from kit instructions) |

| General Peptide-pNA Substrates | ||

| Solubility | Often requires a co-solvent like DMSO for stock solutions | [7] |

| Storage | Store stock solutions at -20°C or -80°C; protect from light | [8] |

Core Application: Quantitative Analysis of Protease Activity

The primary application for peptides terminating in a p-nitroanilide group is the kinetic analysis of proteases. Caspase-3, a key executioner caspase in apoptosis, serves as an exemplary target. It specifically recognizes the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD). A synthetic substrate like Ac-DEVD-pNA is therefore an ideal tool for measuring its activity.

Mechanism of Enzymatic Cleavage

The process begins with the specific binding of the enzyme to the substrate, followed by the hydrolytic cleavage of the amide bond linking the C-terminal aspartic acid to the p-nitroaniline reporter.

Caption: Enzymatic cleavage of a p-nitroanilide substrate.

Experimental Protocol: Caspase-3 Colorimetric Assay

This protocol provides a self-validating system for measuring Caspase-3 activity in cell lysates. The inclusion of a specific inhibitor confirms that the observed activity is genuinely from Caspase-3 or closely related proteases.

A. Reagent & Sample Preparation:

-

Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT (add fresh).

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT (add fresh).

-

Substrate Stock: 10 mM Ac-DEVD-pNA in DMSO. Store at -20°C.

-

Inhibitor Stock (for control): 1 mM Ac-DEVD-CHO (a specific Caspase-3 inhibitor) in DMSO. Store at -20°C.

-

pNA Standard Stock: 1 mM p-nitroaniline in DMSO.

-

Cell Lysates: Induce apoptosis in one cell population (e.g., with staurosporine) and leave another as an uninduced control. Lyse cells in Lysis Buffer on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Determine protein concentration using a Bradford or BCA assay.

B. Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a series of dilutions of the pNA Standard Stock in Assay Buffer to generate concentrations from 0 µM to 100 µM. Add 100 µL of each to separate wells.

-

Sample Wells: To each well, add:

-

50 µL of cell lysate (use 20-100 µg of total protein per well).

-

45 µL of Assay Buffer.

-

-

Control Wells: Prepare parallel wells for inhibitor controls by adding:

-

50 µL of cell lysate.

-

40 µL of Assay Buffer.

-

5 µL of 1 mM Ac-DEVD-CHO inhibitor stock (final concentration ~50 µM).

-

-

Initiate Reaction: Add 5 µL of 10 mM Ac-DEVD-pNA substrate stock to all sample and control wells (final concentration ~0.5 mM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[2]

C. Data Analysis & Interpretation:

-

Subtract the absorbance of a buffer-only blank from all readings.

-

Plot the absorbance of the pNA standards vs. their concentration to generate a standard curve. Determine the linear equation (y = mx + c).

-

For each sample, subtract the reading from its corresponding inhibitor control well to get the specific activity.

-

Use the standard curve equation to convert the corrected absorbance of your samples into the concentration of pNA produced.

-

Calculate the enzyme activity, typically expressed as nmol of pNA released per minute per mg of protein.

Synthesis of Peptide-4-Nitroanilides via Fmoc-SPPS

While ready-made peptide-pNA substrates are commercially available, custom synthesis is often required for novel research. Standard solid-phase peptide synthesis (SPPS) protocols, which typically yield a C-terminal carboxylic acid or amide, must be adapted.[10][11] A robust method involves derivatizing the resin support before commencing peptide assembly.[3]

The SPPS Workflow for Peptide-pNA Synthesis

This strategy involves three main stages: functionalization of the resin, iterative peptide chain elongation using standard Fmoc chemistry, and a final oxidation step to generate the nitro group.[3]

Caption: Solid-phase synthesis workflow for peptide-p-nitroanilides.

Protocol: Solid-Phase Synthesis of Ac-DEVD-pNA

This protocol outlines the synthesis of a Caspase-3 substrate using the resin functionalization strategy.

A. Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

p-Phenylenediamine, Diisopropylethylamine (DIPEA)

-

Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: Dichloromethane (DCM), DMF

-

Oxidizing agent: Oxone® (potassium peroxymonosulfate)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Acetic Anhydride for N-terminal acetylation

B. Synthesis Procedure:

-

Resin Functionalization: Swell 2-CTC resin in DCM. Add a solution of p-phenylenediamine (4 equiv.) and DIPEA (4 equiv.) in DCM and agitate for 2-4 hours. Wash the resin extensively with DCM and DMF and dry.[3]

-

First Amino Acid Coupling: Swell the functionalized resin in DMF. In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (4 equiv.) with HATU (3.9 equiv.) and DIPEA (8 equiv.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test.[12] Wash the resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin extensively with DMF.[10]

-

Chain Elongation: Sequentially couple Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Asp(OtBu)-OH using the same coupling and deprotection steps described above.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equiv.) and DIPEA (10 equiv.) in DMF for 30 minutes. Wash the resin.

-

Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

-

Oxidation: Dissolve the crude p-aminoanilide peptide in a suitable solvent mixture (e.g., methanol/water). Add an aqueous solution of Oxone® (2-3 equiv.) and stir for 1-3 hours.[3]

-

Purification: Purify the final Ac-DEVD-pNA product by reverse-phase HPLC. Confirm identity and purity by mass spectrometry and analytical HPLC.

Critical Challenges and Expert Considerations

-

Aspartimide Formation: Aspartic acid residues are notoriously prone to forming a cyclic aspartimide intermediate, especially when followed by small amino acids like glycine. This side reaction is catalyzed by the piperidine used for Fmoc deprotection and can lead to impurities that are difficult to separate. Using milder deprotection conditions or specialized protecting groups like Fmoc-Asp(OMpe)-OH can mitigate this issue, though may not be necessary for shorter sequences.

-

Substrate Solubility: Both the peptide-pNA substrate and the cleaved pNA product can have limited aqueous solubility.[7] Stock solutions of substrates are almost always prepared in 100% DMSO. When performing assays, it is critical to ensure the final concentration of DMSO in the reaction well is low enough (typically <5%) to not inhibit enzyme activity.

-

Substrate Specificity: While sequences like DEVD are preferential for Caspase-3, other caspases can also cleave them, albeit less efficiently.[13] Results from pNA assays reflect the total activity of enzymes that can cleave that sequence. The use of specific inhibitors is crucial for attributing the activity to a particular enzyme.[9]

-

Inner Filter Effect: At very high substrate or product concentrations, the absorbance can become non-linear due to the "inner filter effect," where molecules shade each other from the spectrophotometer's light beam. Always work within the linear range of your pNA standard curve and dilute samples if necessary.

Conclusion

Fmoc-L-aspartic acid α-4-nitroanilide and the broader family of peptide-pNA chromogenic substrates are indispensable tools in the modern life science laboratory. They provide a direct, quantitative, and highly adaptable method for studying the kinetics of crucial enzymes like caspases. By understanding the principles of the pNA release assay, mastering the specialized techniques for their solid-phase synthesis, and being mindful of potential experimental pitfalls, researchers can effectively leverage these reagents to advance our understanding of biological pathways and accelerate the development of novel therapeutics.

References

-

Request PDF. An efficient Fmoc strategy for the rapid synthesis of peptide para-nitroanilides. [Link]

-

Wang, L., et al. (2011). Study on synthesis of Fmoc-L-Asp-4-OBn. Journal of Pharmaceutical Practice and Service, 29(1), 27-28. [Link]

-

Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Stennicke, H. R., & Salvesen, G. S. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International journal of peptide and protein research, 48(6), 547–555. [Link]

-

Merck Millipore. Caspase 3 Colorimetric Activity Assay Kit, DEVD. [Link]

-

ResearchGate. Release of p-nitroaniline after cleavage of the chromogenic plasmin substrate S-2251. [Link]

-

Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249-3258. [Link]

-

Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

Sirilaksana, K., et al. (2022). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega, 7(40), 35848-35857. [Link]

-

PubChem. Fmoc-L-aspartic acid. [Link]

-

Kumar, G. P., & Kumar, S. (2012). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 844, 29–40. [Link]

-

ChemSynthesis. Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. [Link]

-

Medium. Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

-

Wenzel, H. R., & Tschesche, H. (1981). Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(6), 829–831. [Link]

-

National High School Journal of Science. Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. [Link]

-

ChemBK. FMOC-ASP-OAL. [Link]

-

PubChem. (+-)-Aspartic Acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc-L-aspartic acid | C19H17NO6 | CID 7019016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chempep.com [chempep.com]

- 13. biotium.com [biotium.com]

Methodological & Application

Application Note: High-Throughput Enzyme Activity Analysis Using Fmoc-L-Asp-pNA

As a Senior Application Scientist, this guide provides an in-depth technical framework for utilizing the chromogenic substrate Fmoc-L-Asp-pNA in a 96-well plate format. The content is structured to deliver not just a protocol, but a comprehensive understanding of the assay's principles, validation, and practical execution for researchers in enzymology and drug development.

Introduction and Scientific Principle

Fmoc-L-Asp-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid p-nitroanilide) is a specialized chromogenic substrate designed for the detection of proteases that exhibit specificity for cleaving peptide bonds on the C-terminal side of aspartic acid residues. Its molecular structure consists of three key components: an N-terminal Fmoc protecting group, an L-aspartic acid residue that serves as the enzyme recognition site, and a C-terminal p-nitroaniline (pNA) chromophore.

The principle of the assay is elegantly straightforward. In its intact, substrate form, Fmoc-L-Asp-pNA is a colorless compound. Upon enzymatic hydrolysis of the amide bond linking the aspartate residue to pNA, the free p-nitroaniline molecule is released.[1] Liberated pNA exhibits a distinct yellow color and has a strong absorbance maximum around 405 nm. The rate of pNA formation, measured as an increase in absorbance over time, is directly proportional to the enzymatic activity under appropriate assay conditions.[1][2] This characteristic makes Fmoc-L-Asp-pNA a valuable tool for kinetic studies of enzymes such as caspases, which are critical mediators of apoptosis and inflammation.[3]

The primary application for this substrate is in the measurement of caspase activity, particularly effector caspases like caspase-3, which recognize specific tetrapeptide sequences ending in an aspartate residue (e.g., DEVD).[3][4] While Fmoc-L-Asp-pNA provides the core aspartate recognition element, it is essential to acknowledge that other proteases may also exhibit activity towards this substrate. Therefore, the use of specific inhibitors is a cornerstone of a well-designed experiment to ensure the measured activity is attributable to the enzyme of interest.

Caption: General workflow for the 96-well plate assay.

Step-by-Step Protocol:

-

Plate Setup: Design your plate layout carefully. A representative layout is shown below. It is essential to run all samples and controls in at least triplicate.

| Well Type | Description | Content (per well) |

| Blank | Measures background absorbance from buffer and substrate. | 50 µL 1X Assay Buffer |

| Sample | Measures total activity in your sample. | 50 µL Sample (e.g., cell lysate diluted to 50-200 µg protein) |

| Inhibitor Control | Measures non-specific activity. | 45 µL Sample + 5 µL Specific Inhibitor |

| Positive Control | Validates assay components and procedure. | 50 µL Purified Active Enzyme |

| pNA Standards | For creating the standard curve. | 100 µL of each pNA dilution |

-

Sample and Control Loading:

-

Add 50 µL of your samples (diluted in 1X Assay Buffer) to the appropriate wells.

-

For inhibitor controls, pre-incubate the sample with the specific inhibitor for 10-15 minutes at room temperature before adding it to the well.

-

Add 50 µL of 1X Assay Buffer to the "Blank" wells.

-

Add 100 µL of each pNA standard to their designated wells. These wells are complete and will not receive the substrate mix.

-

-

Initiate the Reaction:

-

Prepare a 2X Reaction Mix. For each reaction (well), you will need 50 µL. The mix contains:

-

45 µL 1X Assay Buffer

-

5 µL of 10 mM Fmoc-L-Asp-pNA stock solution (This gives a final concentration of 200 µM in the 100 µL reaction volume, which may require optimization). [5] * Using a multichannel pipette, add 50 µL of the 2X Reaction Mix to all wells except the pNA standard wells . This brings the total volume in these wells to 100 µL.

-

-

-

Incubation:

-

Immediately after adding the substrate, gently tap the plate to mix. Avoid bubbles. [6] * Incubate the plate at 37°C for 1 to 2 hours. Protect the plate from light. [5] * Note: This is an endpoint assay. For a kinetic assay, you would immediately place the plate in a pre-warmed (37°C) microplate reader and take readings every 1-2 minutes. [7]

-

-

Data Acquisition:

Data Analysis and Interpretation

-

Generate pNA Standard Curve:

-

Subtract the absorbance of the 0 µM pNA standard (your standard curve blank) from all other pNA standard absorbance values.

-

Plot the corrected absorbance values (Y-axis) against the known pNA concentrations in µM (X-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The R² value should be >0.98 for a reliable curve.

-

-

Calculate Amount of pNA Produced in Samples:

-

For each experimental well (Sample, Inhibitor Control), subtract the average absorbance of the "Blank" wells. This gives you the corrected absorbance (ΔA₄₀₅).

-

Use the slope (m) from your standard curve to calculate the concentration of pNA produced in each well: pNA Concentration (µM) = ΔA₄₀₅ / m

-

-

Calculate Enzyme Activity:

-

Convert the pNA concentration to the amount of pNA in moles produced per minute per milligram of protein.

-

Activity (µmol/min/mg) = [ (pNA concentration (µM) * Reaction Volume (L)) / (Incubation Time (min) * Protein Amount (mg)) ] * 10⁻⁶

-

Reaction Volume is typically 1 x 10⁻⁴ L (100 µL).

-

Protein Amount is the mg of protein from your lysate added to the well.

-

-

-

Interpret Results:

-

The activity calculated from the "Sample" wells represents the total aspartate-cleaving activity.

-

The activity from the "Inhibitor Control" wells represents non-specific activity.

-

Specific Activity = Total Activity - Non-specific Activity.

-

A high signal in the "Positive Control" and a low signal in the "Blank" validate the assay's performance.

-

Troubleshooting

| Problem | Probable Cause(s) | Solution(s) |

| High Background Signal | - Substrate degradation. - Contaminated buffer or reagents. - Sample contains compounds that absorb at 405 nm. | - Use fresh substrate aliquots. - Prepare fresh buffers. - Run a sample-only control (sample + buffer, no substrate) to measure intrinsic absorbance. |

| No/Low Signal in Positive Control | - Inactive enzyme. - DTT was omitted or oxidized. - Incorrect assay conditions (pH, temperature). [8] | - Use a new vial of purified enzyme. - Always add DTT fresh to the assay buffer. - Verify buffer pH and incubator temperature. |

| High Variability Between Replicates | - Pipetting errors. - Air bubbles in wells. [6] - Incomplete mixing. | - Use calibrated pipettes; practice consistent technique. - Inspect plate for bubbles before reading; centrifuge briefly if needed. - Ensure gentle but thorough mixing after adding reagents. |

| Precipitation in Wells | - Substrate coming out of solution. - High protein concentration in the sample. | - Ensure final DMSO concentration is sufficient to maintain substrate solubility (typically <5%). - Dilute the sample lysate further. |

References

-

PubChem. (n.d.). Fmoc-L-aspartic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). Caspase-3 Assay Kit (CAS) - Instructions. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit User Manual. Retrieved from [Link]

-

Chromogenix. (n.d.). Kinetic Tables. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. goldbio.com [goldbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mpbio.com [mpbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. thermofisher.com [thermofisher.com]

- 7. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

Application Notes and Protocols: Fmoc-L-aspartic acid α-4-nitroanilide in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Tool for Protease Activity Profiling and Beyond

Fmoc-L-aspartic acid α-4-nitroanilide is a specialized amino acid derivative that serves as a versatile building block in the field of bioconjugation. Its unique structure, featuring a base-labile Fmoc protecting group at the N-terminus and a chromogenic 4-nitroanilide (pNA) moiety on the α-carboxyl group, positions it as a key reagent for two primary applications. The most prominent application is in the synthesis of custom chromogenic substrates for the sensitive detection of protease activity.[1] Additionally, the nitro group on the anilide ring presents a latent functional handle that can be chemically modified for secondary bioconjugation strategies.

This guide provides an in-depth exploration of the chemical principles and practical applications of Fmoc-L-aspartic acid α-4-nitroanilide. We will delve into detailed protocols for its incorporation into peptides, its use in enzymatic assays, and a novel approach to leverage its structure for orthogonal bioconjugation.

The Core Chemistry: Understanding the Components

The utility of Fmoc-L-aspartic acid α-4-nitroanilide is rooted in the distinct properties of its constituent parts:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This bulky aromatic group serves as a temporary protecting group for the primary amine of the aspartic acid. A cornerstone of modern solid-phase peptide synthesis (SPPS), the Fmoc group is stable under a wide range of conditions but is readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This orthogonality allows for the selective deprotection and elongation of a peptide chain from the N-terminus.[4]

-

L-Aspartic Acid: As one of the 20 proteinogenic amino acids, aspartic acid possesses a side-chain carboxylic acid. The presence of this side chain, along with the α-carboxyl group, makes aspartic acid derivatives prone to a significant side reaction during Fmoc-SPPS known as aspartimide formation .[1][2] This occurs when the peptide backbone amide nitrogen attacks the side-chain ester, particularly when the following amino acid is small and unhindered (e.g., glycine). This can lead to a mixture of α- and β-peptides and racemization.[1] While our topic molecule has a modified α-carboxyl, careful consideration of coupling conditions and subsequent amino acids is still warranted.

-

The α-4-Nitroanilide (pNA) Moiety: This is the key to the primary application of this reagent. The amide bond linking the aspartic acid's α-carboxyl group to p-nitroaniline is susceptible to enzymatic cleavage by specific proteases.[1] In its bonded state, the p-nitroanilide is colorless. However, upon enzymatic hydrolysis, free p-nitroaniline is released, which has a distinct yellow color and a strong absorbance maximum around 405 nm.[5] This colorimetric change allows for the real-time, quantitative measurement of enzyme activity.[5]

Application I: Synthesis of Custom Chromogenic Protease Substrates

The principal application of Fmoc-L-aspartic acid α-4-nitroanilide is as a starting point for the synthesis of specific protease substrates. Many proteases have recognition sequences that include an aspartic acid residue. For example, caspases, key mediators of apoptosis, recognize specific tetrapeptide sequences that often terminate in an aspartic acid residue.[6] Similarly, Asp-N endopeptidase specifically cleaves peptide bonds on the N-terminal side of aspartic acid residues.[7][8] By synthesizing a peptide sequence recognized by a target protease onto the free amine of Fmoc-L-aspartic acid α-4-nitroanilide, a custom chromogenic substrate can be created.

Workflow for Chromogenic Substrate Synthesis

Figure 1. Workflows for synthesizing custom chromogenic substrates using solution-phase or solid-phase methods.

Protocol 1: Solution-Phase Synthesis of a Dipeptide Chromogenic Substrate

This protocol describes a general method for coupling a single amino acid to Fmoc-L-aspartic acid α-4-nitroanilide in solution.

Materials:

| Reagent | Supplier | Purpose |

| Fmoc-L-aspartic acid α-4-nitroanilide | Commercial Supplier | Starting Material |

| Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) | Commercial Supplier | Second amino acid in the sequence |

| HATU | Commercial Supplier | Coupling Reagent |

| N,N-Diisopropylethylamine (DIPEA) | Commercial Supplier | Base for coupling reaction |

| Piperidine | Commercial Supplier | Fmoc deprotection reagent |

| Dimethylformamide (DMF), peptide synthesis grade | Commercial Supplier | Solvent |

| Dichloromethane (DCM) | Commercial Supplier | Solvent for workup |

| Diethyl ether | Commercial Supplier | Precipitation |

| 1 M HCl | Lab Stock | Aqueous wash |

| Saturated NaHCO₃ solution | Lab Stock | Aqueous wash |

| Brine | Lab Stock | Aqueous wash |

| Anhydrous MgSO₄ or Na₂SO₄ | Commercial Supplier | Drying agent |

Procedure:

-

Fmoc Deprotection of the Aspartic Acid Derivative:

-

Dissolve Fmoc-L-aspartic acid α-4-nitroanilide (1.0 eq) in DMF to a concentration of 0.1 M.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir at room temperature for 30 minutes.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

-

Co-evaporate with toluene (3x) to remove residual piperidine. The resulting product, H-L-Aspartic acid α-4-nitroanilide, is used directly in the next step.

-

-

Coupling of the Second Amino Acid:

-

Dissolve the deprotected H-L-Aspartic acid α-4-nitroanilide (1.0 eq) and the second Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 1.1 eq) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude dipeptide by flash column chromatography or preparative HPLC to yield the desired Fmoc-dipeptide-pNA conjugate.

-

Protocol 2: Solid-Phase Synthesis of a Tetrapeptide Chromogenic Substrate (Proposed Method)

While less common for this specific starting material, it is theoretically possible to attach Fmoc-L-aspartic acid α-4-nitroanilide to a resin via its side-chain carboxyl group and then elongate the peptide from the N-terminus. This would be advantageous for longer peptide sequences.

Materials:

-

Rink Amide resin (or similar amine-functionalized resin)

-

Standard Fmoc-protected amino acids

-

HBTU/DIPEA or HATU/DIPEA coupling reagents

-

20% Piperidine in DMF

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Loading (Side-Chain Attachment):

-

Swell Rink Amide resin in DMF.

-

Activate the free β-carboxyl group of Fmoc-L-aspartic acid α-4-nitroanilide (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the swollen resin and shake at room temperature for 4-6 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

-

-

Peptide Elongation (Standard Fmoc-SPPS):

-

Perform cycles of Fmoc deprotection (20% piperidine in DMF, 2 x 10 min) and coupling of the subsequent Fmoc-amino acids (using 3-4 eq of amino acid and coupling reagents) until the desired tetrapeptide sequence is assembled.[9]

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification:

-

Purify the crude peptide by preparative HPLC.

-

Application II: Enzymatic Assay Using a Custom Chromogenic Substrate

Once the custom peptide-pNA substrate is synthesized and purified, it can be used to measure the activity of the target protease.

Protocol 3: General Protease Activity Assay

This protocol provides a general framework. Optimal buffer conditions, pH, and substrate concentration should be determined empirically for each specific enzyme.

Materials:

| Reagent | Purpose |

| Purified custom peptide-pNA substrate | Substrate for the enzyme |

| Purified target protease | Enzyme to be assayed |

| Assay Buffer (e.g., Tris-HCl, HEPES) | Maintain optimal pH for enzyme activity |

| DMSO | To dissolve the substrate |

| 96-well microplate | Reaction vessel |

| Microplate reader with 405 nm filter | To measure absorbance of released p-nitroaniline |

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the peptide-pNA substrate in DMSO.

-

Prepare a stock solution of the purified protease in an appropriate buffer. The concentration will depend on the enzyme's activity.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to a final volume of, for example, 100 µL per well.

-

Add the peptide-pNA substrate from the stock solution to each well to achieve the desired final concentration (e.g., 100 µM). It is recommended to perform a substrate titration to determine the Kₘ.

-

Include control wells:

-

Blank: Assay buffer and substrate only (no enzyme).

-

Negative Control: Assay buffer, substrate, and a known inhibitor of the protease.

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the protease solution to each well (except the blank).

-

Immediately place the microplate in a plate reader pre-heated to the optimal temperature for the enzyme (e.g., 37 °C).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Plot the absorbance at 405 nm versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹ at 410 nm), b is the path length, and c is the change in concentration.

-

Application III: A Novel Bioconjugation Strategy via Nitro Group Reduction

Beyond its use as a chromogenic reporter, the nitro group on the p-nitroanilide moiety can be chemically reduced to a primary aromatic amine (a p-phenylenediamine derivative).[10] This newly formed amine can then serve as a nucleophilic handle for a second, orthogonal bioconjugation reaction, for instance, with an amine-reactive fluorescent dye, biotin, or another molecule of interest. This "two-step" bioconjugation strategy allows for the initial enzymatic cleavage to act as a trigger or a confirmation step before the secondary labeling.

Workflow for Secondary Bioconjugation

Figure 2. A proposed workflow for a secondary bioconjugation strategy involving the reduction of the nitro group.

Protocol 4: Reduction of the Nitro Group and Subsequent Amine Labeling (Proposed Method)

This protocol is a proposed method based on established chemical principles for nitro group reduction and amine labeling.[10][11]

Materials:

| Reagent | Purpose |

| Purified peptide-pNA conjugate | Starting material |

| Sodium borohydride (NaBH₄) | Reducing agent |

| Catalytic amount of Pd/C or NiCl₂ | Catalyst for reduction |

| Methanol or Ethanol | Solvent for reduction |

| NHS-ester activated dye (e.g., NHS-FITC) | Amine-reactive label |

| Bicarbonate buffer (pH 8.5-9.0) | Buffer for labeling reaction |

Procedure:

-

Nitro Group Reduction:

-

Dissolve the purified peptide-pNA conjugate in methanol.

-

Add a catalytic amount of Pd/C (e.g., 10 mol%).

-

Carefully add NaBH₄ (5-10 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature under an inert atmosphere (e.g., N₂ or Ar).

-

Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the reduced product (mass difference of -30 Da: -O₂ + 2H).

-

Upon completion, carefully quench the excess NaBH₄ with a few drops of acetic acid.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the resulting peptide-p-phenylenediamine by HPLC.

-

-

Amine Labeling:

-

Dissolve the purified peptide-p-phenylenediamine in a bicarbonate buffer (pH 8.5-9.0).

-

Prepare a stock solution of the NHS-ester activated dye in DMSO.

-

Add the dye solution to the peptide solution in a 5-10 fold molar excess.

-

Stir the reaction at room temperature for 1-2 hours, protected from light.

-

Monitor the reaction by LC-MS.

-

Purify the final labeled peptide conjugate by HPLC or size-exclusion chromatography.

-

Conclusion: A Multifaceted Reagent for Bioconjugation

Fmoc-L-aspartic acid α-4-nitroanilide is a valuable, albeit specialized, reagent for researchers in biochemistry and drug development. Its primary utility lies in the straightforward synthesis of custom chromogenic substrates for a wide array of proteases, enabling sensitive and continuous monitoring of enzymatic activity. The principles of Fmoc-based peptide synthesis provide a robust framework for the creation of these tools. Furthermore, the latent reactivity of the nitro group opens the door to innovative, multi-step bioconjugation strategies, expanding the functionality of peptides and proteins beyond their initial design. By understanding the underlying chemistry and potential pitfalls, such as aspartimide formation, researchers can effectively harness the capabilities of this bifunctional molecule to advance their studies of enzymatic processes and develop novel bioconjugates.

References

- Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1, 538-546.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Kong, M. J. W., van den Braak, T. J. H. P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 22(15), 2586-2597.

- Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional activation of the human pro-interleukin-1β-converting enzyme. Journal of Biological Chemistry, 272(29), 17907-17911.

- Pollack, R. M., & Dumsha, T. C. (1974). On the use of p-nitroanilides as substrates for proteolytic enzymes. FEBS Letters, 38(3), 292-294.

- Jahn, S., Faber, H., Zazzeroni, R., & Karst, U. (2012). Electrochemistry/liquid chromatography/mass spectrometry to demonstrate irreversible binding of the skin allergen p-phenylenediamine to proteins. Rapid Communications in Mass Spectrometry, 26(12), 1415-1425.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

- Dunn, B. M., & Hung, S. (2000). The two sides of enzyme-substrate specificity: lessons from the aspartic proteinases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 231-240.

- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.

- Chan, A. O., et al. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. Organic Letters, 6(17), 2961-2964.

- Abbenante, G., Leung, D., Bond, T. J., & Fairlie, D. P. (2000). An efficient Fmoc strategy for the rapid synthesis of peptide para-nitroanilides. Letters in Peptide Science, 7(6), 347-351.

- Hou, W. C., Chen, H. J., Chen, T. E., & Lin, Y. H. (1999).

- Din, M. I., Khalid, R., Hussain, Z., Najeeb, J., Sharif, A., Intisar, A., & Ahmed, E. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(35), 20886-20905.

-

ExPASy - PeptideCutter. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

- Revathi, R., et al. (2017). Effective Reduction of p-Nitroaniline to p-Phenylenediamine Using Cu-CuO Nanocomposite. Journal of Nanoscience and Nanotechnology, 17(8), 5585-5591.

- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In E. Gross & J. Meienhofer (Eds.), The Peptides (Vol. 2, pp. 1-284). Academic Press.

- Fields, C. G., & Fields, G. B. (1991). Solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in Enzymology, 289, 104-123.

- Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Journal of the American Chemical Society, 135(33), 12213-12224.

- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.

- Keil, B. (1992). Specificity of proteolysis. Springer-Verlag.

- Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.

- Tran, H. T., et al. (2016). Directed evolution of a protease for the specific cleavage of citrullinated proteins.

- Bird, G. H., et al. (2021). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Journal of the American Chemical Society, 143(49), 20977-20986.

-

Wikipedia contributors. (2023, September 26). Peptidyl-Asp metalloendopeptidase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Houck, D. R., & Rill, R. L. (1987). Aspartyl proteinase from Pseudomonas fragi: purification and properties of the enzyme and use in sequencing of proteins. Biochemistry, 26(21), 6778-6785.

- Baker, J. R., & Westwood, R. (1974). A new reagent for the specific chemical cleavage of tryptophanyl peptide bonds. Biochemical Journal, 141(2), 483-487.

-

MDPI. (2021). Preparation of p-Phenylenediamine Modified Graphene Foam/Polyaniline@Epoxy Composite with Superior Thermal and EMI Shielding Performance. Retrieved from [Link]

- Wang, Q. M., et al. (1997). A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates. Analytical Biochemistry, 252(2), 238-245.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The two sides of enzyme-substrate specificity: lessons from the aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 7. Asp-N, Sequencing Grade [worldwide.promega.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemistry/liquid chromatography/mass spectrometry to demonstrate irreversible binding of the skin allergen p-phenylenediamine to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-Asp-pNA Assay Interference

Introduction

Welcome to the technical support guide for the Fmoc-L-Asp-pNA (Nα-Fmoc-L-aspartic acid p-nitroanilide) assay. This assay is a valuable tool, primarily utilized for measuring the activity of specific proteases, such as caspases, which play a critical role in apoptosis. The principle is straightforward: an active enzyme cleaves the aspartic acid-pNA bond, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.

However, like all assays, its accuracy can be compromised by interfering substances. This guide is designed for researchers, scientists, and drug development professionals to understand, identify, and troubleshoot common sources of interference from test compounds, ensuring data integrity and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the Fmoc-L-Asp-pNA assay?

A: The assay relies on a colorimetric substrate, Fmoc-L-Asp-pNA. In the presence of a specific protease (e.g., caspase-3), the peptide bond between the L-aspartic acid residue and the p-nitroaniline (pNA) molecule is cleaved. This cleavage releases free pNA, which has a distinct yellow color and a strong absorbance maximum around 405 nm. The intact substrate is colorless and does not absorb at this wavelength. Therefore, the rate of increase in absorbance at 405 nm is a direct measure of the enzyme's activity.

Q2: Why is this assay sensitive to interference?

A: The assay's sensitivity to interference stems from its reliance on a specific absorbance wavelength (405 nm). Any compound in the reaction mixture that absorbs light at or near this wavelength can create a false signal. Furthermore, compounds that directly interact with the enzyme, the substrate, or the released pNA can also alter the results.

Q3: What are the most common signs of assay interference?

A: The most common signs include:

-

High background absorbance: A high initial reading before the enzyme is added.

-

False positives: An increase in absorbance in the absence of true enzyme activity.

-

False negatives/Reduced signal: A lower-than-expected absorbance, suggesting inhibition that may not be real.

-

Non-linear reaction kinetics: The rate of pNA release is not constant over time.

Q4: Can the color of my test compound affect the results?

A: Absolutely. This is one of the most frequent sources of interference. If your compound is yellow or absorbs light in the 380-410 nm range, it will artificially inflate the absorbance reading, leading to a false positive or an overestimation of enzyme activity.

Troubleshooting Guide: Diagnosing and Solving Interference

This section provides a systematic approach to identifying and mitigating interference from your test compounds.

Problem 1: High Background Signal or Apparent Enzyme Activation (False Positive)

High background is characterized by a significant absorbance reading in your test wells before the reaction has proceeded or in control wells lacking the enzyme.

Root Causes & Solutions

| Cause | Explanation | Troubleshooting Steps & Solutions |

| Compound Colorimetric Interference | The test compound is colored and intrinsically absorbs light near 405 nm. | 1. Run a "Compound Only" Control: Prepare a well with the assay buffer and your compound at the final assay concentration, but without the enzyme or substrate. 2. Measure Absorbance: Read the absorbance at 405 nm. 3. Correct for Background: Subtract this value from your experimental wells. If the background absorbance is very high, it may mask the true signal, and an alternative assay might be necessary. |

| Compound-Substrate Reaction | The compound reacts directly and non-enzymatically with Fmoc-L-Asp-pNA, causing it to break down and release pNA. | 1. Run a "Compound + Substrate" Control: Prepare a well with the assay buffer, substrate, and your compound, but no enzyme . 2. Incubate and Read: Incubate under the same conditions as your main experiment and monitor the absorbance at 405 nm over time. 3. Analyze: A time-dependent increase in absorbance indicates a direct reaction. This compound is not suitable for this assay format. |

| Compound Precipitation | The compound precipitates out of solution, causing light scattering that is detected by the plate reader as increased absorbance.[1] | 1. Visual Inspection: Check wells for visible precipitate. 2. Run a Full Spectrum Scan: Scan the well from 300-600 nm. Light scattering typically causes a broad, elevated baseline across all wavelengths, unlike the specific peak of pNA. 3. Mitigate: Test lower concentrations of the compound or add a non-interfering solubilizing agent (e.g., a small percentage of DMSO), ensuring it doesn't affect enzyme activity. |

Problem 2: Reduced Signal or Apparent Enzyme Inhibition (False Negative)

This occurs when the measured activity is lower than expected, which could be misinterpreted as effective enzyme inhibition by your compound.

Root Causes & Solutions

| Cause | Explanation | Troubleshooting Steps & Solutions |

| Compound Quenching of pNA Signal | The compound absorbs the light emitted by pNA or interacts with it in a way that reduces its absorbance (a "quenching" effect). | 1. Run a "Compound + pNA" Control: Prepare a well with assay buffer and a known concentration of free pNA (the expected product). 2. Add Compound and Read: Add your test compound at the final assay concentration and measure the absorbance at 405 nm. 3. Compare: A lower reading compared to a control with only pNA and buffer indicates quenching. You may need to create a separate pNA standard curve in the presence of your compound to correct for this effect. |

| Compound-Induced Shift in pNA λmax | The compound alters the chemical environment, shifting the peak absorbance wavelength (λmax) of pNA.[2] The absorbance spectrum of p-nitroaniline can be shifted by factors like ionic strength and the presence of other molecules.[2] | 1. Run a Full Spectrum Scan: In the "Compound + pNA" control well described above, perform a wavelength scan (e.g., from 350-450 nm). 2. Identify New λmax: Determine if the peak absorbance has shifted from ~405 nm. 3. Adjust Measurement Wavelength: If a consistent shift is observed, adjust the reading wavelength of your plate reader to the new maximum for all wells containing that compound. |

| True Enzyme Inhibition | The compound is genuinely inhibiting the enzyme's activity. | This is the desired outcome in inhibitor screening. To confirm, ensure all other potential sources of interference have been ruled out using the controls described in this guide. Perform dose-response curves to determine the IC50 of the compound. |

Experimental Protocols: A Self-Validating System

To ensure the integrity of your results, every experiment should be designed as a self-validating system. This involves running a panel of controls alongside your primary experiment.

Protocol 1: Comprehensive Compound Interference Counter-Screen

This protocol should be run for any new compound being tested.

Objective: To systematically identify if a test compound interferes with the Fmoc-L-Asp-pNA assay through colorimetric properties, light scattering, or direct reaction with the substrate.

Materials:

-

96-well clear, flat-bottom microplate

-

Multichannel pipette

-

Microplate reader with absorbance capabilities at 405 nm (and ideally, spectral scanning)

-

Assay Buffer

-

Enzyme stock solution

-

Fmoc-L-Asp-pNA substrate stock solution

-

Test Compound stock solution

-

Positive Control Inhibitor (if available)

Procedure:

-

Plate Layout: Design your plate to include all necessary controls. An example layout for one test compound is shown below.

| Well | Contents | Purpose |

| A1 | Buffer Only | Blank (instrument background) |

| B1 | Buffer + Enzyme + Substrate | 100% Activity Control (No Compound) |

| C1 | Buffer + Substrate | No Enzyme Control |

| D1 | Buffer + Compound | Compound Color/Precipitation Control |

| E1 | Buffer + Compound + Substrate | Compound-Substrate Reactivity Control |

| F1 | Buffer + Compound + Enzyme + Substrate | Test Well |

| G1 | Buffer + Inhibitor + Enzyme + Substrate | Inhibition Control |

-

Reagent Preparation: Prepare working solutions of your enzyme, substrate, and compound in assay buffer at 2x the final desired concentration.

-

Plate Addition (based on a 100 µL final volume):

-

Well A1 (Blank): Add 100 µL of Assay Buffer.

-

Well B1 (100% Activity): Add 50 µL of Enzyme and 50 µL of Substrate.

-

Well C1 (No Enzyme): Add 50 µL of Assay Buffer and 50 µL of Substrate.

-

Well D1 (Compound Color): Add 50 µL of Assay Buffer and 50 µL of Compound.

-

Well E1 (Compound-Substrate): Add 50 µL of Compound and 50 µL of Substrate.

-

Well F1 (Test): Add 50 µL of Compound and initiate the reaction by adding 50 µL of a solution containing both Enzyme and Substrate. Alternatively, add 50µL of enzyme to a well containing 50µL of compound and substrate.

-

Well G1 (Inhibition): Add 50 µL of a known Inhibitor and 50 µL of a solution with Enzyme and Substrate.

-

-

Incubation and Measurement:

-

Immediately place the plate in a microplate reader pre-set to the experimental temperature.

-

Read the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

-

Data Interpretation Workflow:

Visualizing the Assay and Interference Points

Understanding the workflow helps to pinpoint where interference can occur.

Assay Principle Diagram

Potential Interference Points Diagram

References

- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.

- Swinney, D. C. (2009). The role of binding kinetics in GPCR drug discovery. Current opinion in drug discovery & development, 12(1), 31–39.

- Lor, L. A., et al. (2007). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of biomolecular screening, 12(7), 898-908.

-

Tonge, P. J. (1998). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Analytical biochemistry, 262(1), 83–86. Retrieved from [Link]

-

Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Fmoc-L-Aspartic Acid Alpha-4-Nitroanilide: Principles, Applications, and Comparative Analysis

For researchers in the fields of biochemistry, cell biology, and drug discovery, the accurate quantification of protease activity is paramount. Among the diverse toolkit available for this purpose, chromogenic substrates offer a straightforward and accessible method for monitoring enzyme kinetics. This guide provides an in-depth technical overview of Fmoc-L-aspartic acid alpha-4-nitroanilide, a valuable tool for the study of specific proteases, particularly those involved in critical cellular processes like apoptosis.

This document will delve into the core principles governing its use, provide detailed experimental protocols, and offer a comparative analysis with alternative substrate technologies. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this substrate into their workflows and critically evaluate their experimental outcomes.

The Chemistry of Detection: Mechanism of Action

This compound is a synthetic peptide derivative designed to act as a specific substrate for certain proteases. Its utility lies in the chromogenic properties of its C-terminal p-nitroanilide (pNA) group. In its intact form, the substrate is colorless. However, upon enzymatic cleavage at the carboxyl side of the aspartic acid residue, the p-nitroanilide moiety is released. In aqueous solution, free p-nitroanilide imparts a distinct yellow color, which can be quantified spectrophotometrically at or near 405 nm. The rate of color development is directly proportional to the enzymatic activity under investigation.

The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in solid-phase peptide synthesis, the standard method for preparing such substrates.[1][2] For enzyme assay applications, this group can be either retained or removed, depending on the specific requirements of the protease being studied.

Caption: Enzymatic cleavage of Fmoc-L-aspartic acid α-4-nitroanilide.

Primary Application: Monitoring Apoptosis through Caspase-3 Activity

A key application of aspartic acid-based p-nitroanilide substrates is in the study of caspases, a family of cysteine-aspartic proteases that play a central role in the execution phase of apoptosis, or programmed cell death. Specifically, caspase-3 is a critical effector caspase that cleaves a multitude of cellular proteins. Therefore, measuring its activity serves as a reliable indicator of apoptotic events.

While this compound can be a substrate, a more specific and widely used variant for caspase-3 is a tetrapeptide substrate, such as Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA). The underlying principle of detection remains the same: the cleavage of the pNA group.

Detailed Experimental Protocol: Colorimetric Caspase-3 Assay

This protocol is adapted for a 96-well plate format, suitable for moderate to high-throughput screening.

Materials:

-

Cell lysate or purified enzyme solution

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA), 4 mM stock in DMSO

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear flat-bottom microplate

Procedure:

-

Sample Preparation:

-

Induce apoptosis in cell cultures using the desired stimulus. Include a non-induced control group.

-

Harvest cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

-

Assay Setup:

-

Prepare a reaction master mix by diluting the caspase-3 substrate in the assay buffer to the desired final concentration (typically 50-200 µM).

-

To each well of the 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) or purified enzyme.

-

Include a blank control containing 50 µL of lysis buffer.

-

For a negative control, some wells can be pre-incubated with a specific caspase-3 inhibitor.

-

-

Initiation and Incubation:

-

Add 50 µL of the reaction master mix to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need optimization depending on the enzyme activity.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The absorbance of the p-nitroanilide product is proportional to the caspase-3 activity in the sample.

-

Caption: Workflow for a colorimetric caspase-3 assay.

A Comparative Look: Alternative Substrate Technologies

While chromogenic pNA-based substrates are widely used, other technologies, primarily fluorogenic substrates, offer alternative approaches for measuring protease activity. The choice of substrate often depends on the specific experimental needs, such as sensitivity requirements and available instrumentation.[3][4]

A common fluorogenic alternative for caspase-3 is Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Cleavage of this substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected with a fluorometer.

| Feature | p-Nitroanilide (pNA) Substrates (Colorimetric) | Aminomethylcoumarin (AMC) Substrates (Fluorometric) |

| Principle | Absorbance of a colored product | Fluorescence of a released fluorophore |

| Sensitivity | Lower (micromolar to millimolar range)[3] | Higher (nanomolar to micromolar range)[4] |

| Equipment | Standard spectrophotometer or plate reader | Fluorometer or fluorescence plate reader |

| Cost | Generally lower cost for substrates and equipment[4] | Higher cost for substrates and equipment |

| Interference | Less prone to interference from colored compounds in the sample | Susceptible to interference from fluorescent compounds and light scattering |

| Signal Stability | Stable color development | Signal can be prone to photobleaching |

| Best For | Routine assays, high-throughput screening, laboratories with standard equipment | Assays requiring high sensitivity, low enzyme concentrations, kinetic studies |

Beyond Caspases: Other Potential Applications

The specificity of a protease substrate is primarily determined by its peptide sequence. While this compound itself has a simple structure, it can serve as a foundational element for designing substrates for other proteases that recognize aspartic acid residues. Aspartic proteases are a broad class of enzymes that use an activated water molecule bound to one or two aspartate residues for catalysis.[5] Examples include pepsin, cathepsins, and the HIV protease. By extending the peptide chain from the core Fmoc-Asp-pNA structure, substrates can be tailored to the specific recognition sequences of these other enzymes, broadening the application of pNA-based chromogenic assays.

Synthesis and Quality Considerations

Peptide-pNA substrates are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[2] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis of a pNA-derivatized peptide can be achieved by using a p-nitroanilide-modified resin or by coupling p-nitroaniline to the C-terminus of the peptide.

For researchers who synthesize their own substrates, it is crucial to perform rigorous quality control. This includes:

-

Purity Analysis: High-performance liquid chromatography (HPLC) is used to assess the purity of the final product.

-

Identity Confirmation: Mass spectrometry is employed to confirm the correct molecular weight of the synthesized peptide.

-

Functional Validation: The synthesized substrate should be tested with a known enzyme to ensure it is cleaved as expected and produces a measurable signal.

Aspartimide formation is a potential side reaction during Fmoc-based synthesis of peptides containing aspartic acid, which can lead to impurities.[1] Careful selection of protecting groups and reaction conditions can minimize this issue.[6]

Conclusion

This compound and its derivatives are robust and valuable tools for the colorimetric detection of protease activity. Their primary application in caspase-3 assays has significantly contributed to our understanding of apoptosis. The simplicity, cost-effectiveness, and ease of use of pNA-based assays make them an attractive choice for a wide range of research applications. However, when higher sensitivity is required, fluorogenic substrates may be a more suitable alternative. By understanding the principles, advantages, and limitations of this and other substrate technologies, researchers can make informed decisions to best suit their experimental goals and contribute to the advancement of their respective fields.

References

-

Structural and kinetic determinants of protease substrates. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2023). Wiley Online Library. Retrieved January 24, 2026, from [Link]

-

Colorimetric vs Fluorometric assay: Which is better for sensitivity? (2025). Patsnap. Retrieved January 24, 2026, from [Link]

-

Comparison of (a) para‐nitroaniline (pNA)‐ and (b) para‐nitrophenol (pNP)‐based substrates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

An efficient Fmoc strategy for the rapid synthesis of peptide para-nitroanilides. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. (n.d.). Antozyme. Retrieved January 24, 2026, from [Link]

-

Fmoc-L-aspartic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Equivalent dose methodology for activity-based comparisons of protease performance during byproduct protein hydrolysis. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Fmoc-Asp(OtBu)-OH. (n.d.). Aapptec. Retrieved January 24, 2026, from [Link]

-

Kinetic parameters of cleavage by M protease of p-nitroanilide (pNA) substrates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Milk Protein Hydrolysis by Actinidin—Kinetic and Thermodynamic Characterisation and Comparison to Bromelain and Papain. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Aspartic peptidase. (n.d.). M-CSA. Retrieved January 24, 2026, from [Link]

-

Automated Flow Synthesis of Peptide-PNA Conjugates. (2021). ScienceOpen. Retrieved January 24, 2026, from [Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]

- 4. antozyme.com [antozyme.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. peptide.com [peptide.com]

A Senior Application Scientist's Guide to Ensuring Reproducibility in Enzyme Assays Using Fmoc-L-Asp-pNA

For researchers, scientists, and drug development professionals, the reproducibility of an enzyme assay is the bedrock of reliable data. This guide provides an in-depth comparison of the chromogenic substrate Fmoc-L-Asp-pNA, offering insights into its performance, alternatives, and the critical factors that govern experimental consistency. By understanding the causality behind experimental choices, you can transform your enzyme assays into self-validating systems that generate trustworthy and reproducible results.

Introduction: The Role of Fmoc-L-Asp-pNA in Protease Activity Assays

Fmoc-L-Asp-pNA (Nα-Fmoc-L-aspartic acid p-nitroanilide) is a chromogenic substrate used to measure the activity of certain proteases. The fundamental principle of this assay is straightforward: the target enzyme cleaves the amide bond between the aspartic acid residue and the p-nitroaniline (pNA) molecule.[1] This cleavage releases pNA, which is a chromophore with a strong absorbance at 405 nm.[2] The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme's activity.

This substrate is particularly useful for assaying proteases that exhibit specificity for cleaving after aspartic acid residues. Two prominent examples are:

-

Caspases: A family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[3][4] They have a stringent requirement for an aspartic acid at the P1 position of their substrates.[3]

-

Legumain (Asparaginyl Endopeptidase): A lysosomal cysteine protease involved in antigen presentation and protein degradation.[5] While its primary specificity is for asparagine, it can also cleave after aspartic acid, especially under acidic conditions.[6][7]

The Crux of the Matter: Factors Governing Reproducibility

Achieving reproducible results with Fmoc-L-Asp-pNA, or any enzyme assay, requires a meticulous approach. Variability can be introduced at multiple stages, and understanding these potential pitfalls is the first step toward mitigating them.[8][9]

Key Factors Influencing Assay Reproducibility:

-

Enzyme Purity and Concentration: The purity of the enzyme preparation is paramount. Contaminating proteases can lead to non-specific substrate cleavage and inaccurate results. The final enzyme concentration must be carefully optimized to ensure the reaction rate is linear over the measurement period.

-

Substrate Quality and Handling: The purity of the Fmoc-L-Asp-pNA substrate is crucial. Impurities can inhibit the enzyme or interfere with the spectrophotometric reading. Additionally, pNA-based substrates can be susceptible to abiotic hydrolysis, especially under alkaline conditions, leading to a high background signal.

-

Assay Buffer Composition:

-

pH: This is arguably the most critical parameter. Legumain's activity towards P1-Asp substrates is maximal at a low pH (around 4.0-4.5), where the aspartic acid side chain is partially protonated.[6][7] In contrast, caspases are most active at a neutral pH (around 7.4).[6] This pH-dependent activity is a key factor in achieving assay specificity.

-

Ionic Strength and Additives: The salt concentration and the presence of additives like DTT (for cysteine proteases) can significantly impact enzyme stability and activity. These must be kept consistent across all experiments.

-

-

Temperature: Enzyme kinetics are highly sensitive to temperature fluctuations.[10] Maintaining a constant and uniform temperature throughout the assay is essential for reproducibility.

-

Instrumentation: The performance of the spectrophotometer or plate reader is a potential source of variability. Regular calibration and maintenance are necessary to ensure accurate and consistent readings.[8] Pipetting accuracy is also a critical factor, especially when dealing with small volumes.[8]

Comparative Analysis: Fmoc-L-Asp-pNA vs. Alternative Substrates

While Fmoc-L-Asp-pNA is a valuable tool, it is not the only option. The choice of substrate should be guided by the specific application, the target enzyme, and the required sensitivity.

| Substrate Type | Principle | Advantages | Disadvantages | Target Enzymes |

| Fmoc-L-Asp-pNA (Chromogenic) | Release of p-nitroaniline (pNA) | Simple, cost-effective, continuous monitoring.[1] | Lower sensitivity than fluorogenic substrates, potential for colorimetric interference. | Caspases, Legumain |

| Z-VAD-AMC (Fluorogenic) | Release of 7-amino-4-methylcoumarin (AMC) | High sensitivity, wider dynamic range.[11][12] | More expensive, potential for quenching, requires a fluorescence plate reader. | Pan-Caspase |

| Ac-DEVD-AFC (Fluorogenic) | Release of 7-amino-4-trifluoromethylcoumarin (AFC) | High sensitivity, less susceptible to photobleaching than AMC.[13] | More expensive, requires specific excitation/emission wavelengths. | Caspase-3/7 |

| Z-AAN-AMC (Fluorogenic) | Release of 7-amino-4-methylcoumarin (AMC) | High sensitivity for legumain.[11] | Can also be cleaved by other proteases. | Legumain |

Causality Behind Substrate Choice:

-

For high-throughput screening (HTS) where cost is a major consideration and high sensitivity is not paramount, chromogenic substrates like Fmoc-L-Asp-pNA are often preferred.[14]

-

When detecting low levels of enzyme activity or when sample volume is limited, the higher sensitivity of fluorogenic substrates is a significant advantage.[12]

-

The choice of the peptide sequence (e.g., VAD for pan-caspase, DEVD for caspase-3/7) is critical for achieving selectivity for the target enzyme.[13]

Experimental Protocols for Ensuring High Reproducibility

The following protocol for a legumain activity assay using Fmoc-L-Asp-pNA is designed as a self-validating system by incorporating critical controls.

Protocol: Legumain Activity Assay

Materials:

-

Recombinant human legumain

-

Fmoc-L-Asp-pNA

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.5[15]

-

96-well microplate

-

Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Fmoc-L-Asp-pNA in DMSO.

-

Dilute the legumain enzyme to the desired working concentration in cold assay buffer immediately before use.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 50 µL of enzyme solution + 50 µL of substrate solution.

-

Substrate Blank (Negative Control): 50 µL of assay buffer + 50 µL of substrate solution. This is crucial to correct for any abiotic substrate hydrolysis.

-

Enzyme Blank (Negative Control): 50 µL of enzyme solution + 50 µL of assay buffer. This accounts for any background absorbance from the enzyme preparation.

-

-

Reaction and Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes to ensure temperature equilibration.[10]

-

Initiate the reaction by adding the substrate solution to the wells containing the enzyme.

-

Immediately place the plate in the reader and measure the absorbance at 405 nm every minute for 30 minutes in kinetic mode.

-

-

Data Analysis:

-

For each time point, subtract the absorbance of the enzyme blank and the substrate blank from the test wells.

-

Plot the corrected absorbance versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of pNA.

-

Visualizing the Workflow and Key Concepts